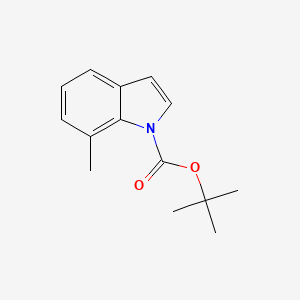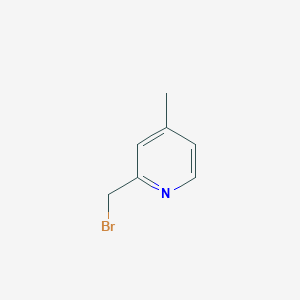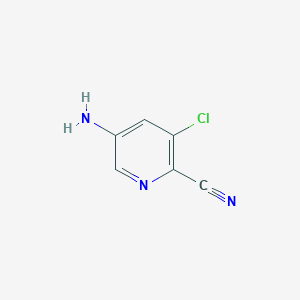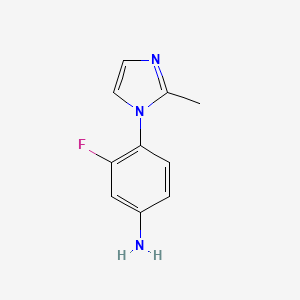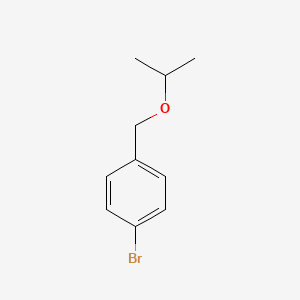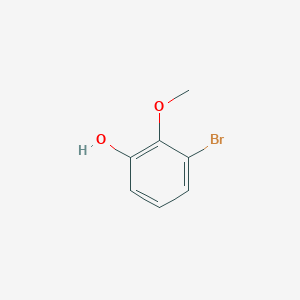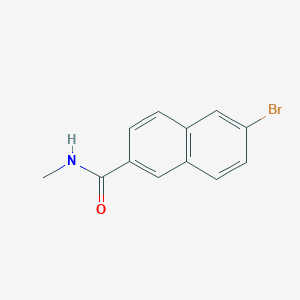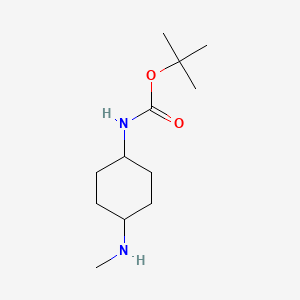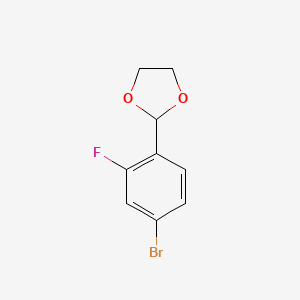
2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane
Overview
Description
The compound "2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane" is a derivative of 1,3-dioxolane, which is a significant chemical structure in medicinal chemistry due to its presence in various biologically active compounds. The presence of bromo and fluoro substituents on the phenyl ring can influence the reactivity and electronic properties of the molecule, potentially making it a valuable intermediate in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, was achieved by condensation of 2-bromobenzaldehyde and D-ethyl tartrate, followed by ammonolysis . Another related compound, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, was synthesized from tartaric acid through esterification, benzaldehyde condensation, reduction, sulfonylation, and bromination . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to yield different compounds. The crystal structure of a related compound was determined to belong to the monoclinic system with specific crystallographic data, indicating the precise three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
1,3-Dioxolane derivatives can undergo various chemical reactions, including deprotonation, lithiation, and substitution reactions, depending on the substituents present on the dioxolane ring and the phenyl group. For example, regioselective lithiation of a dichlorophenyl-fluorophenyl-1,3-dioxolane derivative was achieved, demonstrating the influence of substituents on the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility are crucial for the characterization of 1,3-dioxolane derivatives. The melting point of a related compound was reported to be between 113-114°C . The chemical properties, including reactivity and stability, are influenced by the substituents on the phenyl ring and the dioxolane moiety. The presence of electron-withdrawing groups like bromo and fluoro can enhance the electrophilic character of the compound, making it more reactive in certain chemical transformations.
Scientific Research Applications
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYRHCYSHXBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620398 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane | |
CAS RN |
248270-23-7 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


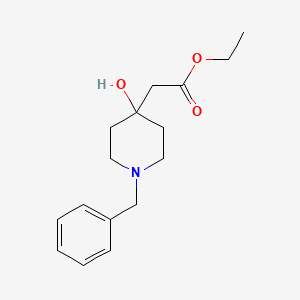
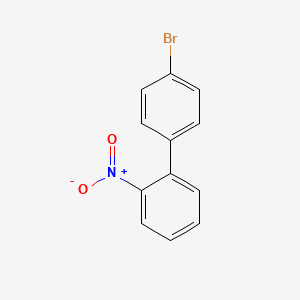

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)
